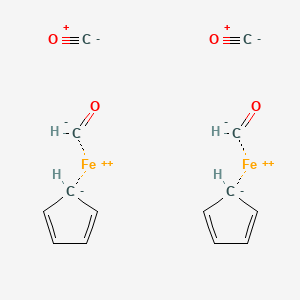

Dicarbonylcyclopentadienyliron dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a dark reddish-purple crystalline solid that is readily soluble in moderately polar organic solvents such as chloroform and pyridine but less soluble in carbon tetrachloride and carbon disulfide . This compound is reasonably stable to storage under air and serves as a convenient starting material for accessing other derivatives .

Méthodes De Préparation

Dicarbonylcyclopentadienyliron dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium amalgam in tetrahydrofuran . The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Dicarbonylcyclopentadienyliron dimer undergoes various types of chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include alkyl halides, carbon monoxide, and reducing agents such as sodium borohydride . Major products formed from these reactions include substituted cyclopentadienyliron complexes and reduced iron carbonyl species . For example, the reaction with alkyl halides can lead to the formation of alkyl-substituted cyclopentadienyliron complexes .

Applications De Recherche Scientifique

Dicarbonylcyclopentadienyliron dimer has a wide range of scientific research applications. In chemistry, it is used as a precursor to various iron-containing compounds and as a catalyst in organic synthesis . In biology and medicine, it has been explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques . In industry, it is used as a catalyst in the production of fine chemicals and as an intermediate in the synthesis of other organometallic compounds .

Mécanisme D'action

The mechanism of action of dicarbonylcyclopentadienyliron dimer involves its ability to undergo fluxional processes, where the ligands around the iron atoms can rapidly exchange positions . This fluxional behavior allows the compound to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Dicarbonylcyclopentadienyliron dimer can be compared with other similar compounds such as ferrocene, iron pentacarbonyl, and diironnonacarbonyl . Unlike ferrocene, which has a sandwich structure, this compound has a dimeric half-sandwich structure . Iron pentacarbonyl and diironnonacarbonyl are also iron carbonyl compounds, but they differ in their coordination geometry and reactivity . The unique structure and reactivity of this compound make it a valuable compound in organometallic chemistry .

Activité Biologique

Dicarbonylcyclopentadienyliron dimer, commonly referred to as cyclopentadienyliron dicarbonyl dimer (Cp2Fe2(CO)4), is an organometallic compound notable for its unique structural and chemical properties. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features two cyclopentadienyl rings coordinated to iron centers through carbon monoxide ligands. The compound is characterized by the following properties:

- Molecular Formula : C14H12Fe2O4

- Solubility : Soluble in moderately polar organic solvents (e.g., chloroform), but insoluble in water.

- Stability : Reasonably stable under air, with a fluxional structure leading to rapid interconversion between isomers at room temperature .

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The mechanisms underlying its activity include:

- Cytotoxicity : Studies have shown that this compound can induce cell death in various cancer cell lines, including colorectal and triple-negative breast cancer cells. The cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation .

- Nucleophilic Activation : The alkene ligand in the cationic forms of this compound is activated towards nucleophilic attack, facilitating carbon-carbon bond formation reactions that are crucial for synthesizing biologically active compounds .

- Antioxidant Properties : Some derivatives of cyclopentadienyliron complexes have demonstrated antioxidant activities, which may contribute to their therapeutic potential .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives in biological applications:

-

Colorectal Cancer Study :

- A study evaluated the cytotoxic effects of iron(II)-cyclopentadienyl compounds on SW480 colorectal cancer cells. The compounds exhibited low micromolar IC50 values and selective toxicity against cancer cells compared to normal cells. The mechanism involved apoptosis induction and disruption of the actin cytoskeleton .

- Triple-Negative Breast Cancer Study :

- Synthesis and Reactivity :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H12Fe2O4 |

| Solubility | Chloroform (soluble), Water (insoluble) |

| Stability | Stable under air |

| IC50 (SW480 Cells) | Low micromolar range |

| Mechanism of Action | Apoptosis induction, cytoskeleton disruption |

Propriétés

Formule moléculaire |

C14H12Fe2O4 |

|---|---|

Poids moléculaire |

355.93 g/mol |

Nom IUPAC |

carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone |

InChI |

InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2 |

Clé InChI |

FMOYQLHCKHIWFF-UHFFFAOYSA-N |

SMILES canonique |

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.